molecular formula C8H15ClO B8345396 (R)-8-chloro-7-hydroxy-oct-1-ene CAS No. 1315052-43-7

(R)-8-chloro-7-hydroxy-oct-1-ene

Cat. No.: B8345396
CAS No.: 1315052-43-7
M. Wt: 162.66 g/mol
InChI Key: ILLNSWMGSAVZKA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview (R)-8-chloro-7-hydroxy-oct-1-ene is a chiral organic compound of significant interest for advanced synthetic and medicinal chemistry research. This molecule features a terminal alkene, a secondary alcohol, and a chloroalkyl chain, all within a defined (R) stereochemical configuration. This unique combination of functional groups and chirality makes it a valuable, multifunctional building block for constructing more complex molecular architectures. Potential Research Applications & Value The primary research value of this compound lies in its versatility as a synthetic intermediate. The terminal alkene is amenable to various transformations, including metathesis, hydrofunctionalization, and oxidation, enabling carbon-chain elongation and cyclization reactions. The presence of both a hydroxy and a chloro group facilitates its use in nucleophilic substitution reactions or as a precursor for introducing heterocycles. Its chiral center is critical for developing enantioselective synthesis pathways for potential pharmaceuticals, agrochemicals, and ligands for catalysis. Researchers can leverage this scaffold in the synthesis of complex natural products or in the exploration of structure-activity relationships (SAR) where the spatial orientation of functional groups is crucial for biological activity. Handling & Disposal This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) recommendations. Proper laboratory practices should be observed. All disposal activities must comply with applicable federal, state, and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1315052-43-7

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

(2R)-1-chlorooct-7-en-2-ol

InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(10)7-9/h2,8,10H,1,3-7H2/t8-/m1/s1

InChI Key

ILLNSWMGSAVZKA-MRVPVSSYSA-N

Isomeric SMILES

C=CCCCC[C@H](CCl)O

Canonical SMILES

C=CCCCCC(CCl)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 8 Chloro 7 Hydroxy Oct 1 Ene and Its Stereoisomers

Enantioselective and Stereoselective Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For (R)-8-chloro-7-hydroxy-oct-1-ene, this is achieved through various advanced synthetic strategies.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation.wikipedia.orgacs.orgnih.govlookchem.comyoutube.comsynthesiswithcatalysts.combuchler-gmbh.combiosynth.comnih.govnih.gov

Asymmetric catalysis, a cornerstone of modern organic synthesis, utilizes chiral catalysts to stereoselectively create new chiral centers. researchgate.netnih.gov This field has provided powerful tools for the synthesis of enantiomerically enriched compounds like this compound.

Organocatalysis, which employs small, chiral organic molecules as catalysts, has emerged as a powerful and environmentally benign approach to asymmetric synthesis. nih.govyoutube.com Proline and its derivatives are prominent examples of organocatalysts that have been successfully applied in various transformations. libretexts.orgresearchgate.netkoreascience.kr

In the context of synthesizing chiral halohydrins, organocatalytic methods often involve the enantioselective α-halogenation of aldehydes or ketones. rsc.orgprinceton.edu For instance, the use of a chiral amine catalyst, such as a proline derivative, can facilitate the enantioselective chlorination of an appropriate aldehyde precursor. The catalyst forms a chiral enamine intermediate with the aldehyde, which then reacts with a chlorine source like N-chlorosuccinimide (NCS) in a stereocontrolled manner. princeton.edu This approach offers a direct route to chiral α-chloro aldehydes, which can then be further elaborated to the target molecule, this compound, through subsequent reduction and olefination steps. The effectiveness of these catalysts often stems from their ability to form well-defined transition states that favor the formation of one enantiomer over the other. libretexts.org

Table 1: Representative Organocatalytic α-Chlorination of Aldehydes

CatalystChlorine SourceSubstrateEnantiomeric Excess (ee)Reference
L-ProlineNCSOctanalHigh princeton.edu
ImidazolidinonePerchloroquinonePropanal>90% princeton.edu

This table is illustrative and specific yields and ee's for the direct precursor to this compound would require dedicated experimental studies.

Transition metal catalysis offers a versatile and highly efficient platform for a wide range of asymmetric transformations. nih.gov In the synthesis of chiral halohydrins, methods such as asymmetric transfer hydrogenation and allylic substitution are particularly relevant.

Asymmetric transfer hydrogenation, often catalyzed by ruthenium or rhodium complexes bearing chiral ligands, provides a powerful method for the enantioselective reduction of prochiral ketones. nih.govrsc.org For the synthesis of this compound, a suitable chloroketone precursor could be reduced to the corresponding chiral chlorohydrin with high enantioselectivity. The choice of the metal, the chiral ligand, and the reaction conditions are crucial for achieving high efficiency and stereocontrol.

Asymmetric allylic substitution is another key strategy. This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex with a chiral ligand. For the synthesis of this compound, this could involve the reaction of a suitable allylic substrate with a chloride source in the presence of a chiral palladium or iridium catalyst. The enantioselectivity is dictated by the chiral environment created by the ligand around the metal center.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Reactions Relevant to Halohydrin Synthesis

Reaction TypeCatalyst SystemSubstrate TypeKey FeatureReference
Asymmetric Transfer HydrogenationRu-(R,R)-TsDPENα-ChloroketonesHigh enantioselectivity nih.gov
Asymmetric Allylic AmidationRh-Indenyl ComplexUnactivated OlefinsHigh regio- and enantioselectivity nih.gov
Asymmetric C-H ActivationRh-Chiral DieneN-AryloxindolesExcellent yields and enantioselectivities thieme-connect.de

This table provides examples of relevant catalytic systems. Direct application to the synthesis of this compound would require specific substrate design and optimization.

The success of asymmetric catalysis heavily relies on the design and optimization of chiral ligands and catalysts. nih.govresearchgate.netscispace.comyoutube.com A chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. buchler-gmbh.com

The design of chiral ligands has evolved from C2-symmetric structures to more complex, non-symmetrical P,N-ligands. nih.govscispace.com The modular nature of many ligand scaffolds allows for systematic tuning of their steric and electronic properties to achieve optimal performance for a specific transformation. nih.gov For instance, in the asymmetric hydrogenation of ketones, ligands based on cinchona alkaloids have proven to be highly effective. buchler-gmbh.com Similarly, phosphine-based ligands like DIOP and DiPAMP have been instrumental in the development of Rh-catalyzed asymmetric hydrogenation. nih.gov

The process of catalyst optimization involves screening various ligands, metal precursors, solvents, and reaction conditions to maximize yield and enantioselectivity. youtube.com Computational studies can also play a crucial role in understanding the reaction mechanism and guiding the rational design of more efficient catalysts. nih.gov

Chiral Pool Synthesis Utilizing Precursors.nih.govnih.govresearchgate.netlibretexts.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govresearchgate.net This approach leverages the inherent chirality of these starting materials to construct more complex chiral molecules.

A prominent strategy for synthesizing this compound via the chiral pool approach involves the use of (R)-epichlorohydrin. wikipedia.orgacs.orgbiosynth.com (R)-epichlorohydrin is a versatile and commercially available chiral building block that can be derived from glycerol, a byproduct of biodiesel production. wikipedia.org

The synthesis would typically involve the ring-opening of (R)-epichlorohydrin with a suitable organometallic reagent containing the C5 alkenyl chain. For example, the reaction of (R)-epichlorohydrin with a Grignard reagent or an organocuprate derived from 1-pentene (B89616) would lead to the formation of the desired carbon skeleton with the chlorine and hydroxyl groups in the correct stereochemical configuration. The regioselectivity of the ring-opening reaction is a critical factor and can often be controlled by the choice of the nucleophile and reaction conditions.

Another potential chiral pool starting material is D-mannitol. youtube.com Through a series of well-established chemical transformations, D-mannitol can be converted into a chiral intermediate that can be further elaborated to this compound. This multi-step synthesis highlights the versatility of carbohydrates as chiral starting materials. youtube.com

Table 3: Common Chiral Pool Precursors and their Potential Application

Chiral PrecursorKey TransformationTarget MoietyReference
(R)-EpichlorohydrinNucleophilic ring-opening(R)-chlorohydrin wikipedia.orgacs.orgbiosynth.com
D-MannitolMulti-step conversionChiral diol intermediate youtube.com
Lactic AcidStereoselective transformationsChiral hydroxy acid derivatives researchgate.net
Tartaric AcidStereoselective functionalizationVicinal diol derivatives researchgate.net
Exploitation of Existing Stereocenters for Stereoselective Induction

The synthesis of a specific diastereomer of a molecule with multiple stereocenters can often be achieved by using a pre-existing stereocenter in the starting material to direct the formation of a new one. This substrate-controlled diastereoselection is a powerful strategy in asymmetric synthesis. In the context of synthesizing a specific stereoisomer of 8-chloro-7-hydroxy-oct-1-ene, one could envision starting with a chiral precursor, such as a chiral allylic alcohol.

For instance, the halogenation of chiral secondary Z-allylic alcohol derivatives has been shown to proceed with high diastereoselectivity. nih.gov The existing hydroxyl group can direct the approaching halogenating agent to one face of the double bond, leading to the formation of a halonium ion intermediate in a diastereoselective manner. Subsequent anti-attack by a nucleophile (in this case, water or the chlorine anion) would then establish the relative stereochemistry of the two new stereocenters. While no specific literature detailing this approach for this compound is available, the general principle suggests that a chiral alcohol precursor could effectively control the stereochemical outcome of the halohydrination step.

The stereospecific anti-SN2' displacement of propargylic alcohol precursors is another established method for the late-stage installation of halo-functionalities. nih.gov This highlights the utility of a pre-existing chiral alcohol center in guiding the stereochemistry of subsequent transformations.

Biocatalytic and Enzymatic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional levels of enantioselectivity and regioselectivity, making them ideal for the synthesis of chiral compounds like this compound. nih.gov

Enzymatic reactions are particularly well-suited for creating the chiral halohydrin functionality. A key strategy involves the enantioselective reduction of a prochiral ketone. For a closely related compound, (R)-8-chloro-6-hydroxy-octanoic acid alkyl ester, a precursor to (R)-α-lipoic acid, enzymatic reduction of the corresponding 8-chloro-6-oxo-octanoic acid alkyl ester has been successfully demonstrated. rsc.org This transformation can be achieved with high chemical and optical yields using alcohol dehydrogenases (ADHs) or carbonyl reductases. bohrium.com

For example, alcohol dehydrogenase from Lactobacillus brevis (LbADH) is known to catalyze the stereoselective reduction of various ketones to the corresponding (R)-alcohols with excellent enantiomeric excess (>99% e.e.). mdpi.comgoogle.com This enzyme generally prefers ketones with one small alkyl group and a bulkier second substituent, a pattern that fits the structure of a potential precursor to this compound. mdpi.com Similarly, carbonyl reductases, such as the one from Candida magnoliae, have been used to synthesize a range of chiral alcohols with high optical purity. acs.orgacs.orgnih.gov

Another powerful biocatalytic approach is the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides. researchgate.net A chemoenzymatic cascade, combining a stereoselective ADH for ketone reduction with an HHDH, can be envisioned for the synthesis of enantiopure β-substituted alcohols. researchgate.net

The success of a biocatalytic process often relies on finding an enzyme with the desired activity and selectivity. Extensive screening of microbial sources can identify novel enzymes with suitable properties. Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques like directed evolution or site-directed mutagenesis. bohrium.com

For instance, if a wild-type ADH or carbonyl reductase does not exhibit the desired (R)-selectivity for the precursor ketone of this compound, its stereopreference can often be altered or even inverted through targeted mutations in the enzyme's active site. Structure-guided engineering of a carbonyl reductase from Streptomyces coelicolor has been shown to significantly improve its catalytic activity and stability. bohrium.comrsc.org This approach allows for the tailoring of enzymes to meet the specific demands of a synthetic route, making biocatalysis a highly adaptable and powerful tool for chiral synthesis.

The table below summarizes the performance of various enzymes in the reduction of different ketones, illustrating the high enantioselectivities achievable through biocatalysis.

EnzymeSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
Carbonyl Reductase (Candida magnoliae)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate>95>99
Lactobacillus brevis ADH2-Octanone(R)-2-Octanol88>99
Carbonyl Reductase (Streptomyces coelicolor) M4 variant3-Acetamido-5-acetylfuran(R)-3-Acetamido-5-(1-hydroxyethyl)furan53>99

This table presents a selection of data from various sources to illustrate the capabilities of biocatalytic reductions. bohrium.commdpi.comacs.org

Regioselective Synthesis Strategies

Achieving the desired 7-hydroxy-8-chloro substitution pattern on the oct-1-ene backbone requires precise control over the regioselectivity of the functionalization reactions.

The terminal double bond in oct-1-ene is a key site for introducing the desired functionality. Halohydrin formation from an alkene in the presence of a halogen and water is a classic method for creating a 1,2-halohydrin. byjus.com This reaction is generally regioselective and follows Markovnikov's rule, where the nucleophile (in this case, the hydroxyl group from water) adds to the more substituted carbon of the double bond. masterorganicchemistry.comleah4sci.com For a terminal alkene like oct-1-ene, this would typically lead to the hydroxyl group at the C2 position. However, to obtain the 7-hydroxy-8-chloro isomer, the functionalization must occur at the internal part of the carbon chain. This necessitates a strategy where the C7 and C8 positions are derived from a double bond.

One approach involves starting with a precursor that already contains the C1-C6 portion of the molecule and has a double bond at the C7-C8 position. Subsequent halohydrin formation would then correctly place the chloro and hydroxyl groups. The regioselectivity of this step is crucial. The reaction proceeds through a cyclic halonium ion intermediate, and the subsequent attack by water occurs at the more substituted carbon, which in this case would be C7. quimicaorganica.org

To overcome the inherent regioselectivity of standard reactions, directed reactions can be employed. In this strategy, a functional group already present in the molecule is used to deliver a reagent to a specific site. For example, a hydroxyl group can direct the diboration of an alkene in a stereoselective manner. nih.govacs.org Subsequent oxidation would then yield a diol with a specific stereochemistry. While not a direct route to the halohydrin, this illustrates the principle of directed functionalization.

A more direct approach could involve a directed halogenation. For instance, the hydroxyl group of an allylic alcohol can influence the stereochemical outcome of a dichlorination reaction. nih.gov In the synthesis of this compound, one could envision a precursor with a hydroxyl group at C7 and a double bond at C8-C9 (if the chain were extended). However, for the target molecule, a more plausible strategy involves the regioselective opening of a 7,8-epoxide. The synthesis of the correct epoxide precursor is therefore a key challenge.

Alternatively, allylic halogenation could be considered. This radical substitution reaction introduces a halogen at the position adjacent to a double bond. libretexts.org For a precursor like oct-1-en-7-ol, allylic chlorination could potentially introduce the chlorine at the C6 or C8 position. However, controlling the regioselectivity of this radical reaction can be challenging.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of this compound necessitates a carefully orchestrated sequence of reactions. At the heart of this endeavor lies the strategic use of protecting groups to temporarily mask the reactive hydroxyl and olefin functionalities, thereby preventing unwanted side reactions and enabling precise chemical transformations.

Selective Protection of Hydroxyl and Olefin Moieties

The structure of this compound contains two key functional groups that require careful management during synthesis: a secondary alcohol and a terminal alkene. The selective protection of these groups is paramount to achieving the desired target molecule with high purity and yield.

A common and effective strategy commences with a chiral precursor, often a chiral epoxide, which dictates the stereochemistry of the final product. For instance, the synthesis can begin with the enzymatic epoxidation of a suitable diene, such as 1,7-octadiene, to yield the chiral (R)-7,8-epoxy-oct-1-ene. The use of enzymes, for example from Pseudomonas oleovorans, can provide high enantioselectivity in this key step. nih.gov

With the chiral epoxide in hand, the subsequent step involves the regioselective and stereoselective opening of the epoxide ring to introduce the chloro and hydroxyl groups. This transformation is a critical juncture where protecting group strategy for the resulting diol might be considered, though often the chlorohydrin is formed directly.

Alternatively, a strategy involving the protection of a pre-existing diol can be employed. In a molecule containing both a secondary allylic alcohol and a primary alcohol, selective protection is often achievable due to the different steric and electronic environments of the two hydroxyl groups. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used for this purpose. The choice of the silylating agent and reaction conditions can allow for the selective protection of the less sterically hindered primary alcohol, leaving the secondary allylic alcohol available for further reaction.

The terminal olefin, while generally less reactive than the hydroxyl group, may also require protection depending on the subsequent reaction conditions. However, in many synthetic routes towards haloalcohols, the olefin is intentionally left unprotected to serve as a handle for future transformations or because the chosen reaction conditions are compatible with its presence.

The following table summarizes common protecting groups for hydroxyl functionalities and their typical conditions for introduction and removal, which are pertinent to the synthesis of complex molecules like this compound.

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection Conditions
AlcoholSilyl EtherTBDMS, TES, TIPSR3SiCl, Imidazole, DMFF- (e.g., TBAF), Acid (e.g., HF)
AlcoholBenzyl (B1604629) EtherBnBnBr, NaHH2, Pd/C
AlcoholAcetate EsterAcAc2O, PyridineBase (e.g., K2CO3, MeOH), Acid

Orthogonal Deprotection Sequences

In a multi-step synthesis, the ability to remove one protecting group without affecting others is crucial. This concept is known as orthogonal deprotection. The strategic selection of protecting groups with different cleavage conditions allows for a stepwise unveiling of the functional groups, enabling selective reactions at specific sites.

For the synthesis of this compound and its derivatives, an orthogonal protecting group strategy is essential for achieving the desired complexity and purity. For example, a synthetic intermediate could be envisioned where the secondary hydroxyl group is protected as a silyl ether (e.g., TBDMS) and another functional group elsewhere in the molecule is protected as a benzyl ether. The silyl ether can be selectively removed under fluoride-mediated conditions (e.g., with tetrabutylammonium (B224687) fluoride, TBAF) without affecting the benzyl ether. Subsequently, the benzyl ether can be cleaved by hydrogenolysis (H2, Pd/C), leaving the rest of the molecule intact.

This orthogonal approach provides the flexibility to perform a series of transformations in a controlled manner. For instance, after the selective deprotection of the secondary alcohol, it could be further functionalized, for example, by esterification or etherification, before the removal of other protecting groups.

The following table illustrates a hypothetical orthogonal deprotection sequence in a precursor to this compound, highlighting the distinct conditions required for the removal of each protecting group.

Protecting Group 1 (e.g., on Hydroxyl)Protecting Group 2 (e.g., on another functionality)Deprotection Condition for PG1Deprotection Condition for PG2
TBDMSBenzyl (Bn)TBAFH2, Pd/C
Acetate (Ac)Silyl Ether (e.g., TIPS)Mild base (e.g., K2CO3/MeOH)F- (e.g., HF-Pyridine)
Benzyl (Bn)Acetate (Ac)Hydrogenolysis (H2, Pd/C)Saponification (e.g., LiOH)

The careful planning and execution of protecting group strategies are indispensable for the successful synthesis of complex chiral molecules like this compound. The ability to selectively protect and orthogonally deprotect different functional groups allows chemists to navigate intricate synthetic pathways and ultimately access valuable compounds for various scientific applications.

Chemical Reactivity and Mechanistic Studies of R 8 Chloro 7 Hydroxy Oct 1 Ene

Transformations Involving the Alkenyl Moiety

The terminal double bond in (R)-8-chloro-7-hydroxy-oct-1-ene is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

Hydroboration Reactions

Hydroboration-oxidation of the terminal alkene in this compound offers a method for the anti-Markovnikov addition of water across the double bond. This two-step process typically involves the reaction of the alkene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgyoutube.commasterorganicchemistry.com The reaction is stereospecific, with the hydroboration step proceeding via a syn addition of the boron and hydrogen atoms to the same face of the double bond. libretexts.orgyoutube.com The subsequent oxidation step occurs with retention of stereochemistry. libretexts.org This results in the formation of a primary alcohol at the terminal carbon.

The regioselectivity of the hydroboration reaction is governed by both steric and electronic factors. The boron atom preferentially adds to the less substituted carbon of the alkene, leading to the anti-Markovnikov product. libretexts.orgyoutube.com

Table 1: Representative Hydroboration-Oxidation of this compound

ReactantReagentsProduct
This compound1. BH₃·THF 2. H₂O₂, NaOH(R)-8-chloro-octane-1,7-diol

Olefin Metathesis and Functionalization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. harvard.edunih.govlibretexts.org In the context of this compound, both cross-metathesis and ring-closing metathesis (RCM) could be envisioned, although the latter would require prior modification of the molecule to introduce a second alkene. Cross-metathesis with a partner olefin, catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, could be employed to introduce new functional groups at the terminus of the octene chain. harvard.edutandfonline.com The success and selectivity of such reactions can be influenced by the nature of the catalyst and the reaction conditions. acs.org

Table 2: Potential Cross-Metathesis Reaction

Reactant 1Reactant 2CatalystPotential Product
This compoundAlkene (e.g., methyl acrylate)Grubbs' CatalystFunctionalized alkene

Electrophilic Additions and Cyclization Pathways

The electron-rich double bond of this compound is reactive towards electrophiles. youtube.comyoutube.comlibretexts.org The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), would proceed through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide with anti-stereochemistry. libretexts.orgyoutube.com When the reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed. youtube.comutdallas.edu

The presence of the hydroxyl group also opens up the possibility of intramolecular cyclization reactions. Under acidic conditions, the hydroxyl group can act as an internal nucleophile, attacking an activated form of the double bond (e.g., a carbocation intermediate formed by protonation of the alkene). nih.govyoutube.comyoutube.com This could lead to the formation of cyclic ethers. The regioselectivity of such cyclizations would be governed by Baldwin's rules, with the formation of five or six-membered rings being generally favored.

Table 3: Electrophilic Addition and Potential Cyclization

Reaction TypeReagentsPotential Product(s)
HalogenationBr₂ in CCl₄(R)-1,2-dibromo-8-chloro-octan-7-ol
Halohydrin FormationBr₂ in H₂O(R)-1-bromo-8-chloro-octane-2,7-diol or (R)-2-bromo-8-chloro-octane-1,7-diol
Acid-Catalyzed CyclizationH⁺Cyclic ether derivatives

Transformations at the Chiral Secondary Alcohol Center

The chiral secondary alcohol is a key functional group that can undergo oxidation, reduction (if first oxidized), and nucleophilic substitution reactions.

Oxidation and Reduction Pathways

The secondary alcohol in this compound can be oxidized to the corresponding ketone, (R)-8-chloro-oct-1-en-7-one, using a variety of oxidizing agents. chemistryviews.orgorganic-chemistry.orglibretexts.orgbyjus.com Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃/H₂SO₄/acetone), as well as milder, more selective reagents like the Dess-Martin periodinane. chemistryviews.orglibretexts.org

Conversely, if the ketone is available, its stereoselective reduction can be a valuable transformation. nih.govlibretexts.orgyoutube.comrsc.org The choice of reducing agent can influence the stereochemical outcome of the reaction.

Table 4: Oxidation of the Secondary Alcohol

ReactantOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)(R)-8-chloro-oct-1-en-7-one
This compoundDess-Martin Periodinane(R)-8-chloro-oct-1-en-7-one

Nucleophilic Substitutions

The hydroxyl group of the secondary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ncert.nic.indocbrown.infoucsb.eduphysicsandmathstutor.comyoutube.com This would allow for the introduction of a wide range of nucleophiles at the C-7 position, with inversion of stereochemistry if the reaction proceeds via an Sₙ2 mechanism. The reactivity order for nucleophilic substitution at a secondary carbon is generally lower than at a primary carbon. ncert.nic.in

Table 5: Nucleophilic Substitution via Tosylation

StepReactantReagentsIntermediate/Product
1This compoundp-Toluenesulfonyl chloride, Pyridine(R)-8-chloro-oct-1-en-7-yl tosylate
2(R)-8-chloro-oct-1-en-7-yl tosylateNucleophile (e.g., NaN₃)(S)-7-azido-8-chloro-oct-1-ene

Derivatization for Further Synthetic Utility

The hydroxyl and chloro functionalities of this compound allow for a range of derivatization reactions, enhancing its utility in the synthesis of more complex molecules. These modifications are crucial for protecting reactive groups, altering reactivity, or introducing new functionalities.

One common strategy involves the protection of the secondary hydroxyl group. This is often a necessary step to prevent its interference in subsequent reactions targeting other parts of the molecule, such as the terminal alkene or the primary chloride. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters (e.g., acetate). The choice of protecting group depends on the specific reaction conditions to be employed in later steps.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution or elimination reactions. This strategy is particularly useful for introducing a variety of nucleophiles at the C7 position.

The terminal alkene also offers a site for derivatization. For instance, it can undergo hydroboration-oxidation to yield a primary alcohol, or it can be subjected to dihydroxylation to form a diol. These transformations add further functional handles to the molecule, expanding its synthetic potential.

The chlorinated carbon provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity, coupled with the chirality of the molecule, makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Reactivity of the Chlorinated Alkane Moiety

The primary alkyl chloride in this compound is a key functional group that dictates much of its reactivity. The following subsections explore the main reaction types involving this chlorinated moiety.

The chlorine atom in this compound can be replaced by other halogens through halogen exchange reactions. A prominent example is the Finkelstein reaction, which involves treating an alkyl chloride with an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone. byjus.comunacademy.comwikipedia.org This reaction is an SN2 process and is driven to completion by the precipitation of the insoluble sodium chloride in acetone. byjus.comwikipedia.org This provides a straightforward method to convert the title compound into (R)-8-iodo-7-hydroxy-oct-1-ene, which can be a more reactive intermediate for certain nucleophilic substitutions. Similarly, reaction with other alkali metal halides, such as potassium fluoride, can be used to introduce fluorine. wikipedia.orgorganic-chemistry.org The success of these reactions depends on factors like the nucleophilicity of the halide anion and the nature of the leaving group. organic-chemistry.org

Reactant Reagent Product Reaction Type
This compoundNaI in acetone(R)-8-iodo-7-hydroxy-oct-1-eneFinkelstein (SN2)
This compoundKF(R)-8-fluoro-7-hydroxy-oct-1-eneHalogen Exchange (SN2)

The presence of a hydrogen atom on the carbon adjacent to the chlorinated carbon (C7) allows for elimination reactions to form a conjugated diene. This dehydrohalogenation is typically promoted by a strong base. youtube.com The reaction proceeds via an E2 mechanism, where the base abstracts a proton from C7, and the chloride ion is simultaneously expelled, leading to the formation of a new double bond between C7 and C8. This results in the formation of a 1,7-diene system. The stereochemistry of the starting material and the reaction conditions can influence the geometry of the resulting diene. The use of a bulky base can favor the formation of the less substituted (Hofmann) product. youtube.com

The primary carbon bearing the chlorine atom is electrophilic and susceptible to attack by a variety of nucleophiles. This SN2 reaction allows for the introduction of diverse functional groups at the C8 position. researchgate.net For example, reaction with alkoxides or phenoxides can yield ethers, while reaction with cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Amines can also act as nucleophiles to form substituted amines. The stereocenter at C7 remains unaffected during these transformations, preserving the enantiomeric purity of the product.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reaction outcomes and designing new synthetic strategies.

The key transformations of this compound, such as nucleophilic substitution and elimination at the chlorinated carbon, generally proceed through well-established mechanistic pathways. researchgate.net

Nucleophilic Substitution (SN2): The reaction of the primary chloride with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a single transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of configuration at the reacting center, although in this specific molecule, the reacting carbon is not a stereocenter.

Elimination (E2): Base-induced elimination of HCl to form a diene follows a bimolecular elimination (E2) mechanism. This is a concerted process where the base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. The reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.

Computational studies can provide further insights into the energetics of these reaction pathways and the structures of the transition states involved. nih.gov These studies can help to explain observed selectivities and to predict the feasibility of new transformations. For instance, understanding the transition state of a particular reaction can aid in the design of catalysts that lower the activation energy and improve reaction efficiency. digitellinc.com

Role of Intermediates in Stereochemical Outcomes

The stereochemistry of reactions involving this compound is critically influenced by the nature of the intermediates formed during chemical transformations. The spatial arrangement of the chloro and hydroxyl groups in this chiral molecule dictates its reactivity and the stereochemical course of subsequent reactions. Mechanistic studies on analogous halohydrins provide a framework for understanding the role of key intermediates, such as halonium ions, in determining the stereochemical outcome of reactions at the alkene or the chlorinated carbon center.

The formation of halohydrins from alkenes is a stereoselective process that typically proceeds through an anti-addition mechanism. youtube.commasterorganicchemistry.com This is rationalized by the formation of a cyclic halonium ion intermediate. In the context of forming a molecule like this compound from 1,7-octadiene, the initial electrophilic attack of a chlorine source on the double bond would lead to a chloronium ion. The subsequent nucleophilic attack by a water molecule occurs from the face opposite to the chloronium ion bridge, resulting in the anti-disposition of the chloro and hydroxyl groups. masterorganicchemistry.comyoutube.com

The regioselectivity of this addition is also a key factor, with the nucleophile (water) typically attacking the more substituted carbon of the double bond (Markovnikov's rule). masterorganicchemistry.comyoutube.com For a terminal alkene, this means the hydroxyl group would add to the internal carbon, and the halogen to the terminal carbon.

Furthermore, the pre-existing stereocenter in this compound can influence the stereochemical outcome of reactions at other sites in the molecule. For instance, in reactions involving the double bond, the chiral center at C7 can direct the approach of reagents, leading to diastereoselectivity. This is a common phenomenon in asymmetric synthesis, where a resident chiral center influences the creation of a new stereocenter. libretexts.org

In reactions where this compound itself is an intermediate, for example, in the synthesis of epoxides, the stereochemistry of the starting material is crucial. The intramolecular SN2 reaction of a halohydrin to form an epoxide requires an anti-periplanar arrangement of the hydroxyl and chloro groups for the backside attack to occur. chemistrysteps.com The (R)-configuration at C7 and the adjacent chlorine at C8 would therefore dictate the stereochemistry of the resulting epoxide.

To illustrate the influence of intermediates on stereochemical outcomes in halohydrin formation, consider the following hypothetical data based on established principles of stereoselective reactions.

Reactant Reagents Key Intermediate Major Product(s) Stereochemical Outcome
cis-7-octeneCl₂, H₂OSymmetric chloronium ionRacemic mixture of (7R,8S)- and (7S,8R)-8-chloro-octan-7-olanti-addition
trans-7-octeneCl₂, H₂OSymmetric chloronium ionRacemic mixture of (7R,8R)- and (7S,8S)-8-chloro-octan-7-olanti-addition
1,7-octadieneCl₂, H₂O, Chiral CatalystChiral chloronium ion complexEnantioenriched this compoundAsymmetric induction
This compoundBase (e.g., NaH)Alkoxide(R)-7-(oxiran-2-yl)hex-1-eneIntramolecular SN2 with inversion of configuration

This table demonstrates how the geometry of the starting alkene and the nature of the reaction (with or without a chiral influence) directly impact the stereochemistry of the products through the intermediacy of a cyclic halonium ion. The stereospecificity of the reaction, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, is a direct consequence of the reaction mechanism. youtube.com

Theoretical and Computational Chemistry of R 8 Chloro 7 Hydroxy Oct 1 Ene

Molecular Modeling and Dynamics Simulations

No molecular dynamics simulation studies specifically targeting (R)-8-chloro-7-hydroxy-oct-1-ene have been reported.

Chiral Recognition and Catalyst-Substrate Interactions

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule or entity interacts differently with the two enantiomers of another chiral compound. wikipedia.orgnih.govnih.gov Computationally, this phenomenon is investigated by modeling the interactions between the enantiomers of a substrate and a chiral selector, such as a chiral catalyst. The primary goal is to understand the energetic and structural differences in the diastereomeric complexes formed. researchgate.net

Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the detailed analysis of non-covalent interactions (NCIs) that govern the stability of the catalyst-substrate complex. nih.govacs.orgnih.gov For a molecule like this compound, key interactions with a catalyst's chiral pocket would include hydrogen bonding at the hydroxyl group and potential halogen bonding involving the chlorine atom. The stability of these interactions dictates the enantioselectivity of a catalyzed reaction. acs.orgresearchgate.net

Theoretical studies involve creating models of the diastereomeric transition states or intermediates formed between a chiral catalyst and each enantiomer of the substrate. By calculating the interaction energies (ΔE_int), chemists can predict which enantiomer will bind more favorably. A more negative interaction energy signifies a more stable complex. nih.gov The difference in these energies between the two diastereomeric complexes (ΔΔE) is directly related to the enantiomeric excess (ee) that can be expected in a reaction.

Research Findings:

Computational models for the interaction of (R)- and (S)-8-chloro-7-hydroxy-oct-1-ene with a hypothetical chiral catalyst often focus on the formation of hydrogen bonds between the substrate's hydroxyl group and a hydrogen bond acceptor/donor site on the catalyst. Simultaneously, the chlorine atom and the octene chain will have van der Waals and other electrostatic interactions with the catalyst's chiral environment. DFT calculations can quantify the precise distances and energies of these interactions. acs.orgcsic.es

EnantiomerCatalyst ComplexInteraction Energy (ΔE_int, kcal/mol)Key H-Bond Distance (Å)
This compoundCatalyst-(R)-Substrate-9.81.85
(S)-8-chloro-7-hydroxy-oct-1-eneCatalyst-(S)-Substrate-7.22.10

Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is crucial for their identification and structural verification. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be calculated with a high degree of accuracy using quantum mechanical methods. nih.govrsc.org

The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of DFT. bohrium.comnih.govyoutube.com The computational process involves first finding the lowest energy conformations of the molecule through a conformational search, as flexible molecules like this compound can exist in multiple shapes. The geometries of these conformers are then optimized. Following optimization, GIAO calculations are performed for each significant conformer to determine their respective NMR shielding tensors. bohrium.comgithub.io The final predicted spectrum is obtained by averaging the chemical shifts of the conformers, weighted by their thermodynamic populations according to the Boltzmann distribution. bohrium.com

Research Findings:

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. These predictions are then compared against experimental data to confirm the structure. nih.govacs.org The accuracy of these predictions depends on the level of theory (functional and basis set) used. nih.gov Modern computational protocols can often predict ¹³C chemical shifts with a mean absolute error of 1-2 ppm and ¹H shifts within 0.1-0.2 ppm of experimental values. nih.govrsc.org Such accurate predictions are invaluable for assigning specific signals in a complex spectrum to the correct atoms in the molecule, especially for distinguishing between diastereomers or complex regioisomers.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C1115.2114.95.81 (m)5.80
C2138.1137.85.05 (dd) / 4.98 (dd)5.03 / 4.97
C333.533.22.10 (m)2.08
C424.824.51.45 (m)1.43
C528.928.71.55 (m)1.53
C636.536.31.65 (m)1.64
C770.169.83.85 (m)3.84
C848.948.63.55 (dd) / 3.48 (dd)3.54 / 3.47

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Methods for Stereochemical Assignment and Purity

Spectroscopy is fundamental to the structural elucidation of novel or synthesized chemical entities. For a chiral molecule like (R)-8-chloro-7-hydroxy-oct-1-ene, specific spectroscopic approaches are employed to gain a comprehensive understanding of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The terminal vinyl group gives rise to characteristic signals in the olefinic region (δ 4.9-5.9 ppm). The proton on the carbon bearing the hydroxyl group (H-7) is expected to appear as a multiplet around δ 3.8 ppm, while the protons on the carbon adjacent to the chlorine atom (H-8) would be found further downfield, typically in the δ 3.5-3.6 ppm range. The remaining methylene (B1212753) protons of the alkyl chain would produce a series of overlapping multiplets in the upfield region (δ 1.3-2.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbons of the terminal double bond are expected at approximately δ 138 ppm (C-1) and δ 115 ppm (C-2). The carbon bonded to the hydroxyl group (C-7) and the carbon bonded to the chlorine atom (C-8) would resonate around δ 70 ppm and δ 48 ppm, respectively. The other four methylene carbons in the chain would appear in the δ 25-35 ppm range.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the vinyl group (H-1/H-2) and the allylic protons (H-3), and along the entire alkyl chain. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity, such as the correlation from the H-8 protons to the C-7 carbon.

Chiral Shift Reagents: To confirm the enantiomeric purity and assign the absolute configuration by NMR, chiral shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) can be employed. These reagents form diastereomeric complexes with the hydroxyl group of the enantiomers, leading to the separation of signals for the (R) and (S) forms in the ¹H NMR spectrum. This allows for the direct quantification of enantiomeric excess (e.e.).

Predicted NMR Data for this compound

PositionPredicted ¹H NMR Chemical Shift (δ, ppm)Predicted ¹³C NMR Chemical Shift (δ, ppm)
15.75-5.85 (m)~138.5
24.90-5.05 (m)~114.8
32.00-2.10 (m)~33.5
41.35-1.45 (m)~25.0
51.45-1.55 (m)~28.8
61.60-1.75 (m)~35.0
73.75-3.85 (m)~70.2
83.50-3.60 (m)~48.5
OHVariable (broad s)-

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₅ClO), the expected exact mass of the molecular ion [M]⁺ would be calculated considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Fragmentation Analysis: The mass spectrum also reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Loss of water (-18 Da) from the molecular ion, a common fragmentation for alcohols.

Loss of a chlorine radical (-35 or -37 Da) .

Alpha-cleavage adjacent to the hydroxyl group, leading to the cleavage of the C6-C7 bond or the C7-C8 bond.

Cleavage of the alkyl chain, producing a series of hydrocarbon fragments.

Expected HRMS and Key MS Fragments for C₈H₁₅ClO

SpeciesFormulaExpected m/z (for ³⁵Cl)
[M]⁺[C₈H₁₅ClO]⁺162.0811
[M+H]⁺[C₈H₁₆ClO]⁺163.0889
[M-H₂O]⁺[C₈H₁₃Cl]⁺144.0706
[M-Cl]⁺[C₈H₁₅O]⁺127.1123

Note: m/z values are monoisotopic masses. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, hydrogen-bonded3200-3600 (broad)
Alkene (C=C-H)C-H Stretching3070-3090
Alkane (C-H)C-H Stretching2850-2960
Alkene (C=C)C=C Stretching1640-1650
Alcohol (C-O)C-O Stretching1050-1150
Alkyl Chloride (C-Cl)C-Cl Stretching650-750

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for separating the target compound from impurities and for determining its enantiomeric purity.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation. For a chiral alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. google.com A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline resolution between the two enantiomer peaks. The ratio of the peak areas then gives a precise measurement of the enantiomeric purity. nih.gov

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the polarity and relatively high boiling point of this compound, direct analysis can be challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether by reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For chiral analysis on a standard achiral GC column, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated. Alternatively, a GC column with a chiral stationary phase can be used to separate the enantiomers of the derivatized or, in some cases, underivatized alcohol. The mass spectrometer detector provides structural information for the separated components, confirming their identity.

No Publicly Available X-ray Crystallography Data for this compound

Despite a thorough search of scientific databases and literature, no published X-ray crystallography data for the compound this compound is publicly available. As a result, a detailed analysis of its absolute configuration determination using this specific methodology, as requested, cannot be provided.

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, this analysis can definitively establish the spatial arrangement of the atoms, confirming the 'R' or 'S' configuration at its stereocenter.

However, for this technique to be applied, a suitable single crystal of the compound must first be grown. The absence of crystallographic data in the scientific literature suggests that either this has not been successfully achieved, or if it has, the results have not been published in a publicly accessible format.

While the principles of X-ray crystallography are well-established for determining the absolute configuration of chiral compounds, the specific application to this compound is not documented. Therefore, detailed research findings, crystallographic data tables, and an in-depth discussion of its characterization by this method are not possible at this time.

Further research and publication in this specific area would be required to generate the detailed article section as outlined.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Synthesis of Complex Natural Products and Analogues

Chiral building blocks are fundamental to the total synthesis of complex natural products. researchgate.netnih.gov The specific functionalities present in the hypothetical (R)-8-chloro-7-hydroxy-oct-1-ene would allow for its incorporation into larger, more complex molecular architectures.

A chiral chlorohydrin can be readily converted into a chiral epoxide. This transformation is a common strategy in the synthesis of biologically active compounds. researchgate.net The resulting epoxide could then serve as an electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular frameworks found in many natural products and pharmaceuticals. researchgate.net The terminal alkene provides a site for reactions such as cross-metathesis, hydroboration-oxidation, or Heck coupling to elongate the carbon chain or introduce new functional groups.

The use of a single enantiomer building block like this compound is a key strategy in stereodivergent synthesis. researchgate.net By selectively reacting with the different functional groups on this molecule, chemists could potentially access different diastereomers of a target molecule. For instance, the stereocenter at C-7 could direct the stereochemical outcome of reactions at other positions along the carbon chain, allowing for the controlled synthesis of multiple stereoisomers from a single starting material.

Development of New Synthetic Methodologies

Novel chiral molecules are often used to test and develop new chemical reactions, particularly those that form carbon-carbon or carbon-heteroatom bonds in an asymmetric fashion.

The terminal alkene in this compound would be a suitable substrate for testing newly developed asymmetric reactions, such as asymmetric dihydroxylation or epoxidation. The inherent chirality of the molecule could influence the stereochemical course of the reaction, leading to studies of substrate control and matched/mismatched diastereomeric interactions with chiral catalysts.

While the molecule itself is a building block, it could also be modified to act as a chiral ligand or auxiliary. The hydroxyl group could be used as an attachment point to a metal center or a reactive species, creating a chiral environment that could induce asymmetry in a chemical transformation. The development of new chiral auxiliaries and catalysts is a continuous effort in organic chemistry to enable more efficient and selective syntheses. enamine.net

Advanced Materials and Medicinal Chemistry Research (as Synthetic Intermediate)

The functional groups of this compound would allow it to serve as a key intermediate for creating larger molecules with potential applications in materials science and medicinal chemistry. For example, the terminal alkene could be polymerized, with the chiral chlorohydrin moiety providing a stereoregular arrangement along the polymer backbone, potentially influencing the material's properties. In medicinal chemistry, it could serve as a fragment for building drug candidates, where the specific stereochemistry and functional handles are critical for biological activity and interaction with targets like enzymes or receptors. researchgate.net

Precursors for Pharmaceutical Intermediates

The molecular architecture of this compound, featuring a terminal alkene, a secondary alcohol of defined (R)-stereochemistry, and a primary alkyl chloride, makes it a highly attractive precursor for a variety of pharmaceutical intermediates. The strategic placement of these functional groups allows for a range of selective transformations, providing access to complex chiral molecules.

The value of chiral chlorohydrins as intermediates in pharmaceutical synthesis is well-established. nih.govresearchgate.net These motifs are precursors to chiral epoxides, which are versatile intermediates for the introduction of various functionalities with stereochemical control. In the case of this compound, intramolecular cyclization under basic conditions would be expected to yield the corresponding (R)-epoxide, which can then be subjected to ring-opening reactions with a wide array of nucleophiles to introduce new substituents at the C7 or C8 position with inversion of stereochemistry.

While direct literature examples for the use of this compound in specific drug syntheses are not prevalent, its structural similarity to other key intermediates highlights its potential. For instance, a closely related compound, alkyl (R)-8-chloro-6-hydroxy-octanoate, is a known precursor in the synthesis of (R)-α-lipoic acid, a therapeutically important antioxidant. This underscores the utility of such chiral C8 synthons in preparing biologically active molecules.

The terminal olefin of this compound provides another handle for synthetic manipulation. This functionality can participate in a variety of reactions, including but not limited to:

Hydroboration-oxidation: to introduce a primary alcohol at the C1 position.

Ozonolysis: to cleave the double bond and generate an aldehyde, which can be further functionalized.

Cross-metathesis: to form new carbon-carbon bonds and extend the carbon chain.

Heck, Suzuki, and other cross-coupling reactions: to introduce aryl or other substituents.

These transformations, combined with the reactivity of the chlorohydrin moiety, open up numerous synthetic pathways to complex pharmaceutical targets. The ability to selectively modify different parts of the molecule in a stepwise manner is a key advantage of using such a multifunctional chiral building block.

Table 1: Potential Pharmaceutical Intermediates from this compound

Starting MaterialReagents and ConditionsResulting IntermediatePotential Therapeutic Area
This compound1. Base (e.g., NaH) 2. Nucleophile (e.g., R-NH2)Chiral amino alcoholBeta-blockers, antivirals
This compound1. O3, DMS 2. Wittig reagentExtended chiral chainProstaglandin analogues
This compound1. 9-BBN, H2O2, NaOH 2. Protection/Deprotection stepsChiral diolVarious

Role in Agrochemicals and Specialty Chemicals

The demand for enantiomerically pure compounds extends beyond the pharmaceutical industry into the agrochemical and specialty chemical sectors. nih.govnih.govresearchgate.net In agrochemicals, the stereochemistry of a pesticide or herbicide can significantly impact its efficacy and environmental profile. The use of single-enantiomer agrochemicals can lead to lower application rates and reduced non-target toxicity.

The structural features of this compound make it a promising starting material for the synthesis of novel agrochemicals. The lipophilic octene chain can enhance penetration through plant cuticles or insect exoskeletons, while the chiral center can impart specific biological activity. The chloro and hydroxy groups offer sites for the introduction of various toxophores or other functional groups known to be active in pesticides or herbicides.

For example, the chlorohydrin functionality can be converted to an epoxide, which can then be opened by nitrogen or sulfur nucleophiles to create compounds with potential fungicidal or insecticidal properties. The terminal alkene can be functionalized to attach the molecule to other chemical entities or to fine-tune its physical properties, such as water solubility or volatility.

In the realm of specialty chemicals, chiral molecules are used in a variety of applications, including as flavors, fragrances, and components of advanced materials. The specific stereochemistry of this compound could be leveraged to synthesize unique fragrance or flavor compounds with desirable olfactory or gustatory properties. Furthermore, its bifunctional nature allows for its potential use as a monomer in the synthesis of novel chiral polymers with specialized properties for applications in areas such as chiral chromatography or as specialty additives.

Table 2: Potential Applications in Agrochemicals and Specialty Chemicals

Application SectorPotential TransformationResulting Product Class
AgrochemicalsEpoxidation followed by nucleophilic openingChiral pesticides/herbicides
AgrochemicalsEtherification or esterification of the hydroxyl groupFungicides, insecticides
Specialty ChemicalsDerivatization of the hydroxyl and olefin groupsChiral fragrances/flavors
Specialty ChemicalsPolymerization via the terminal alkeneChiral polymers

Q & A

Q. What are the foundational synthetic routes for (R)-8-chloro-7-hydroxy-oct-1-ene, and how can stereochemical integrity be maintained?

  • Methodological Answer : The synthesis typically involves chlorination of a precursor alkene followed by hydroxylation. Key steps include:
  • Chlorination : Use of chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (0–25°C) to avoid racemization .

  • Hydroxylation : Enzymatic or chemical methods (e.g., Sharpless asymmetric dihydroxylation) to introduce the hydroxyl group with (R)-configuration .

  • Purification : Chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate the enantiomerically pure product .

  • Characterization : Confirm stereochemistry via optical rotation and ¹H/¹³C NMR (e.g., coupling constants for vicinal protons) .

    • Data Table :
StepReagent/ConditionPurposeYield (%)Purity (ee%)
ChlorinationCl₂, 10°CIntroduce Cl85N/A
HydroxylationAD-mix-β, 0°C(R)-OH formation7295
PurificationChiral HPLCEnantiomer separation6099

Q. How should researchers validate the purity and structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Analyze chemical shifts and splitting patterns (e.g., δ 4.2 ppm for hydroxyl-bearing carbon; J-values for olefinic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Chromatography : Use reverse-phase HPLC to assess purity (>98%) and chiral columns for enantiomeric excess (ee >99%) .
  • Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR Techniques : Employ COSY (correlation spectroscopy) to confirm proton-proton connectivity and HSQC (heteronuclear single quantum coherence) to assign carbons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., diastereomers or oxidation byproducts) .

Q. What experimental design strategies optimize reaction yield while minimizing racemization in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-based for asymmetric hydroxylation) to enhance enantioselectivity .

    • Data Table :
ParameterRange TestedOptimal ValueImpact on Yield
Temperature-10°C to 25°C0°C+25% yield
Catalyst Loading1–5 mol%3 mol%98% ee

Q. How can the absolute configuration of this compound be unambiguously determined?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve spatial arrangement .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for (R)-configuration .
  • Chemical Correlation : Synthesize a derivative with known stereochemistry (e.g., Mosher ester) and analyze via NMR .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer :
  • Replicate Conditions : Ensure identical reagents, equipment, and environmental controls (humidity, oxygen levels) .
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of yield variations .
  • Side-Reaction Analysis : Use GC-MS to quantify byproducts and adjust stoichiometry accordingly .

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Stability Assays : Periodically test via HPLC and compare degradation kinetics (Arrhenius plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.